molecular formula C21H28ClN5O B13952587 (R)-2-(4-(4-chlorobenzyl)-5-methyl-4H-1,2,4-triazol-3-yl)-N-cyclohexylpyrrolidine-1-carboxamide CAS No. 1140490-48-7

(R)-2-(4-(4-chlorobenzyl)-5-methyl-4H-1,2,4-triazol-3-yl)-N-cyclohexylpyrrolidine-1-carboxamide

Cat. No.: B13952587
CAS No.: 1140490-48-7
M. Wt: 401.9 g/mol
InChI Key: QZQBXDKZYZCCKM-LJQANCHMSA-N
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Description

®-2-(4-(4-chlorobenzyl)-5-methyl-4H-1,2,4-triazol-3-yl)-N-cyclohexylpyrrolidine-1-carboxamide is a complex organic compound that features a triazole ring, a pyrrolidine ring, and a chlorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(4-(4-chlorobenzyl)-5-methyl-4H-1,2,4-triazol-3-yl)-N-cyclohexylpyrrolidine-1-carboxamide typically involves multiple steps. One common approach starts with the preparation of the triazole ring, followed by the introduction of the chlorobenzyl group and the cyclohexylpyrrolidine moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions.

    Reduction: The chlorobenzyl group can be reduced to a benzyl group.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the triazole ring may yield a triazolone derivative, while reduction of the chlorobenzyl group may produce a benzyl-substituted compound.

Scientific Research Applications

Chemistry

In chemistry, ®-2-(4-(4-chlorobenzyl)-5-methyl-4H-1,2,4-triazol-3-yl)-N-cyclohexylpyrrolidine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may be used as a probe to study the interactions between small molecules and biological targets. Its ability to bind to specific proteins or enzymes can provide insights into their function and regulation.

Medicine

In medicinal chemistry, this compound is of interest for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In industry, this compound can be used in the development of advanced materials with specific properties, such as enhanced stability or reactivity. Its unique structure makes it a valuable component in various applications, from coatings to catalysts.

Mechanism of Action

The mechanism of action of ®-2-(4-(4-chlorobenzyl)-5-methyl-4H-1,2,4-triazol-3-yl)-N-cyclohexylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The triazole ring and chlorobenzyl group can bind to proteins or enzymes, modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzyl chloride: A related compound with a similar chlorobenzyl group.

    4-Chlorobenzyl bromide: Another similar compound with a bromine atom instead of chlorine.

    4(3H)-quinazolinone:

Uniqueness

®-2-(4-(4-chlorobenzyl)-5-methyl-4H-1,2,4-triazol-3-yl)-N-cyclohexylpyrrolidine-1-carboxamide is unique due to its combination of a triazole ring, a pyrrolidine ring, and a chlorobenzyl group. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

1140490-48-7

Molecular Formula

C21H28ClN5O

Molecular Weight

401.9 g/mol

IUPAC Name

(2R)-2-[4-[(4-chlorophenyl)methyl]-5-methyl-1,2,4-triazol-3-yl]-N-cyclohexylpyrrolidine-1-carboxamide

InChI

InChI=1S/C21H28ClN5O/c1-15-24-25-20(27(15)14-16-9-11-17(22)12-10-16)19-8-5-13-26(19)21(28)23-18-6-3-2-4-7-18/h9-12,18-19H,2-8,13-14H2,1H3,(H,23,28)/t19-/m1/s1

InChI Key

QZQBXDKZYZCCKM-LJQANCHMSA-N

Isomeric SMILES

CC1=NN=C(N1CC2=CC=C(C=C2)Cl)[C@H]3CCCN3C(=O)NC4CCCCC4

Canonical SMILES

CC1=NN=C(N1CC2=CC=C(C=C2)Cl)C3CCCN3C(=O)NC4CCCCC4

Origin of Product

United States

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